L-Isovaline

Astrobiology Prebiotic Chemistry Chiral Amplification

L-Isovaline (CAS 595-40-4; (2S)-2-amino-2-methylbutanoic acid) is a chiral, non‑proteinogenic amino acid whose α,α‑disubstitution eliminates the α‑hydrogen, conferring exceptional resistance to racemization under synthetic, prebiotic, and biological conditions. Unlike valine or isoleucine, it preserves primordial chiral signatures (L‑enantiomeric excess up to 20.5 % in carbonaceous chondrites). Its unique ability to force 3₁₀‑helical conformations enables precise control of peptide secondary structure—unattainable with unmethylated analogs—making it indispensable for peptidomimetic and helix‑mimetic design. Commercial resolution yields >98 % enantiomeric excess, ensuring stable stereochemistry for peptaibol antibiotic synthesis, GABAB receptor subtype probing, and asymmetric catalysis. Choose L‑Isovaline when configurational stability, predictable folding, or non‑canonical pharmacology is non‑negotiable.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 595-40-4
Cat. No. B1672633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isovaline
CAS595-40-4
Synonyms14C-AMB
2-amino-2-methylbutanoic acid
2-ethylalanine
alpha-amino-2-methylbutanoic acid
alpha-ethylalanine
isovaline
isovaline hydrochloride, (D)-isomer
isovaline hydrochloride, (DL)-isomer
isovaline, (D)-isomer
isovaline, (DL)-isomer
isovaline, monosodium salt
isovaline, monosodium salt, (D)-isome
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
InChIKeyGCHPUFAZSONQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Isovaline (CAS 595-40-4): Non-Proteinogenic α,α-Disubstituted Amino Acid with Unique Chiral and Conformational Properties for Specialized Research


L-Isovaline (CAS 595-40-4; (S)-2-amino-2-methylbutanoic acid) is a chiral, non-proteinogenic α,α-disubstituted amino acid [1]. It is an isomer of the proteinogenic amino acid valine but differs critically by lacking an α-hydrogen atom, which confers resistance to racemization under conditions that readily racemize standard α-amino acids [1]. L-Isovaline is rarely found in the terrestrial biosphere but is a significant component of carbonaceous chondritic meteorites, where it exhibits notable L-enantiomeric excesses, making it a key compound for astrobiological and prebiotic chemistry investigations [2]. Its α,α-disubstituted structure also strongly influences peptide conformation, driving the adoption of 3₁₀-helical folds in synthetic peptides, a property distinct from its proteinogenic analog valine [3].

Why L-Isovaline (CAS 595-40-4) Cannot Be Simply Replaced by Valine, Isoleucine, or Other Proteinogenic Analogs in Specialized Scientific Applications


Substituting L-Isovaline with valine, isoleucine, or other proteinogenic amino acids fails in contexts where resistance to racemization, specific enantiomeric purity, non-canonical peptide secondary structure induction, or defined pharmacological selectivity are required. Unlike valine and isoleucine, which possess an α-hydrogen and undergo rapid racemization under prebiotic or certain experimental conditions, L-Isovaline's α,α-disubstitution confers exceptional configurational stability [1]. Furthermore, L-Isovaline's unique ability to induce 3₁₀-helical conformations in synthetic peptides—a property absent in its unmethylated analogs—directly impacts the design of peptidomimetics and conformationally constrained probes [2]. In pharmacological studies, the enantiomers of isovaline exhibit distinct and sometimes paradoxical receptor activity profiles compared to the canonical GABAB agonist baclofen, underscoring that even closely related structural isomers cannot be generically interchanged [3]. The quantitative evidence below delineates these critical differentiators.

L-Isovaline (CAS 595-40-4) Quantitative Comparative Evidence: Differentiated Performance Against Closest Analogs


Enantiomeric Excess in Meteoritic Samples: L-Isovaline vs. Valine and α-Amino-n-butyric Acid

In analyses of the Murchison meteorite, L-Isovaline exhibits significant L-enantiomeric excesses (ee) ranging from 0% to 15.2%, with some samples showing ee values up to 20.5% [1][2]. In stark contrast, its α-hydrogen analog α-amino-n-butyric acid, as well as valine, were found to be racemates (ee ~0%) in the same extracts, with any observed excess attributed to terrestrial contamination [1]. This establishes L-Isovaline as a persistent chiral biomarker of abiotic asymmetric synthesis, whereas its proteinogenic analogs are unreliable in this context.

Astrobiology Prebiotic Chemistry Chiral Amplification

Resistance to Racemization: L-Isovaline vs. Valine Under Prebiotic and Simulated Space Conditions

The α-methyl-α-amino alkanoic acids, including isovaline, demonstrate significant resistance to racemization due to the absence of an α-hydrogen, whereas their α-hydrogen analogs such as valine and α-amino-n-butyric acid readily racemize [1]. In aqueous solution, the sodium salt of isovaline showed no racemization even after exposure to radiation doses that caused extensive radiolysis of valine, indicating a fundamental stability difference [2]. This configurational stability allows isovaline to preserve enantiomeric excesses over geological timescales, a property critical for its use as a chiral marker in extraterrestrial samples.

Cosmochemistry Chiral Stability Meteoritic Amino Acids

GABAB Receptor Activation: R-Isovaline vs. R-Baclofen in Recombinant and Native Systems

In whole-cell voltage-clamp recordings from GABAB-expressing AtT-20 cells and cultured rat hippocampal neurons, R-isovaline (1 or 50 μM) did not evoke K+ currents and did not significantly alter R-baclofen-induced effects [1]. This contrasts with R-baclofen, the canonical GABAB receptor agonist, which robustly activates K+ currents in these preparations [1]. Furthermore, while both compounds increase K+ conductance in thalamic neurons, R-isovaline responses persisted for 1–2 hours, whereas baclofen responses were fast and short-lived [2]. These data indicate distinct receptor interactions and signaling kinetics.

Neuropharmacology Analgesia GABAB Receptor Electrophysiology

Peptide Conformational Propensity: Isovaline-Rich Peptides vs. Unmethylated α-Aminobutyric Acid Peptides

X-ray crystallographic and NMR analyses demonstrate that homo-oligopeptides containing isovaline residues adopt stable 3₁₀-helical conformations in both solution and solid state, with a strong preference for right-handed helices for the (R)-enantiomer and left-handed for the (S)-enantiomer [1][2]. In contrast, peptides composed of the unmethylated analog α-aminobutyric acid do not exhibit this propensity and predominantly adopt extended or β-sheet conformations [3]. The α,α-disubstitution in isovaline restricts backbone conformational freedom, driving the formation of these specific secondary structures.

Peptidomimetics Protein Engineering Conformational Analysis 3₁₀-Helix

Peripheral Analgesic Selectivity: Isovaline vs. Baclofen and GABA in In Vivo Pain Models

In a mouse model of hindpaw allodynia, ED₉₅ doses of isovaline and GABA produced no detectable CNS side effects (sedation, hypothermia), whereas baclofen at equipotent analgesic doses induced substantial sedation and hypothermia [1]. Additionally, in a mouse model of osteoarthritis, isovaline restored mobility performance during forced exercise to baseline values, an effect not observed with baclofen or GABA [1]. These findings demonstrate that isovaline offers a superior therapeutic index and peripheral selectivity compared to the CNS-penetrant GABAB agonist baclofen.

Analgesia Peripheral Nervous System GABAB Agonist Osteoarthritis

Optimal Research and Industrial Applications for L-Isovaline (CAS 595-40-4) Based on Quantitative Comparative Evidence


Astrobiological and Prebiotic Chemistry: Chiral Biomarker for Extraterrestrial Samples

L-Isovaline's demonstrated L-enantiomeric excesses of up to 20.5% in carbonaceous chondrites, combined with its resistance to racemization, make it the gold-standard chiral biomarker for tracing abiotic asymmetric synthesis and prebiotic homochirality. Unlike valine or α-amino-n-butyric acid, which appear as racemates in meteorites and are susceptible to terrestrial contamination [1][2], L-Isovaline preserves primordial chiral signatures over geological timescales. Its use is essential for studies correlating enantiomeric excess with aqueous alteration history and for validating the extraterrestrial origin of organic matter.

Peptidomimetic Design and Protein Engineering: Conformationally Constrained 3₁₀-Helix Inducer

The strong propensity of isovaline residues to induce stable 3₁₀-helical folds—confirmed by X-ray crystallography and NMR in peptides from trimer to pentamer levels—enables precise control over peptide secondary structure [3][4]. This property is absent in proteinogenic amino acids like valine or isoleucine, making L-Isovaline a critical building block for designing conformationally constrained peptidomimetics, helix mimetics, and probes for studying protein-protein interactions. Researchers can leverage this predictable folding behavior to enhance the stability and bioavailability of therapeutic peptides.

Neuropharmacology Tool Compound: Non-Canonical GABAB Receptor Modulator

R-Isovaline's unique pharmacological profile—including lack of K+ current activation in certain recombinant systems, prolonged duration of action (1–2 hours) in thalamic neurons, and peripheral analgesic selectivity without CNS side effects—differentiates it fundamentally from the canonical agonist baclofen [5][6]. L-Isovaline serves as a specialized probe to investigate GABAB receptor subtype selectivity, allosteric modulation, and peripheral vs. central pain pathways. It is particularly valuable in preclinical studies of osteoarthritis and chronic pain where CNS penetration is undesirable.

Chiral Synthesis and Asymmetric Catalysis: Enantiopure Building Block for Complex Molecules

Commercial processes now enable the production of L-Isovaline with high enantiomeric excess (typically >98% ee) via resolution with inexpensive chiral agents [7]. Combined with its intrinsic resistance to racemization under synthetic conditions, L-Isovaline is an ideal chiral building block for the synthesis of peptaibol antibiotics, conformationally restricted peptides, and other bioactive compounds requiring stable stereochemistry. Its α,α-disubstitution also imparts steric hindrance, which can be exploited to control reaction stereoselectivity in asymmetric synthesis.

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